Nitrato de manganeso(II) hexahidratado

Descripción general

Descripción

Synthesis Analysis

The synthesis of manganese complexes is well-documented in the provided papers. For instance, dinuclear manganese(IV) complexes with a [Mn(IV)2(mu-O)2(mu-O2CMe)]3+ core were synthesized using a sequential addition of manganese chloride and other reagents under specific conditions . Similarly, a series of dinuclear and tetranuclear manganese(III) complexes were prepared using 1,5-bis(salicylideneamino)3-pentanol and various anions, showcasing the versatility of manganese in forming complexes . These syntheses highlight the reactivity of manganese and its ability to form stable complexes with different ligands and in various oxidation states.

Molecular Structure Analysis

The molecular structures of manganese complexes are diverse, as evidenced by the crystallographic data provided. For example, the dinuclear manganese(IV) complexes exhibit a monoclinic space group with specific cell parameters, indicating a well-defined geometry . The manganese(III) complexes also show a variety of structures, with some incorporating different anions into their coordination sphere . These structural analyses demonstrate the flexibility of manganese in adopting different geometries within its complexes.

Chemical Reactions Analysis

The papers describe various manganese complexes undergoing chemical reactions. For instance, the cyclic voltammetry of certain manganese complexes reveals redox processes, indicating their ability to participate in electron transfer reactions . The formation of tetranuclear manganese(III) complexes from dinuclear ones suggests that manganese complexes can undergo reactions leading to changes in nuclearity . These findings illustrate the dynamic chemical behavior of manganese complexes in various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of manganese complexes are diverse and depend on their specific structures and ligands. Magnetic susceptibility measurements of different manganese complexes reveal weak to strong antiferromagnetic interactions, indicating the influence of molecular structure on magnetic properties . The stability of these complexes in various solvents and their reactivity towards different reagents are also discussed, reflecting the complex interplay between the manganese center, its oxidation state, and the surrounding ligands .

Aplicaciones Científicas De Investigación

Síntesis de Nanomateriales

El nitrato de manganeso(II) hexahidratado sirve como precursor para la síntesis de nanopartículas de óxido de manganeso, que se utilizan en diversas aplicaciones como catálisis, sensores y dispositivos de almacenamiento de energía . La alta solubilidad y reactividad de este compuesto facilitan el crecimiento controlado de nanopartículas.

Catálisis

Este compuesto se utiliza en la preparación de catalizadores para reacciones de síntesis orgánica, incluidas las reacciones de oxidación . Los catalizadores basados en manganeso derivados del this compound son importantes debido a su eficiencia y selectividad.

Preparación de Puntos Cuánticos

El this compound se usa en el proceso de dopaje de puntos cuánticos semiconductores, como el seleniuro de cadmio (CdSe), mejorando sus propiedades ópticas para su uso en electrónica y fotónica .

Fabricación de Vidrio Especial

En la industria del vidrio, el this compound se usa para introducir manganeso en las formulaciones de vidrio, que puede actuar como un descolorante o colorante, dependiendo de la concentración y la matriz de vidrio .

Generación de Hidrógeno

Está involucrado en la síntesis de cerámicas reactivas que son capaces de generar hidrógeno a través de reacciones químicas. Esta aplicación es particularmente relevante en el desarrollo de tecnologías de energía sostenible .

Química Analítica

El this compound se utiliza como reactivo en química analítica para la detección y cuantificación de diversas especies químicas a través de métodos colorimétricos y titulométricos .

Química Agrícola

Como fuente de micronutrientes, este compuesto se utiliza en fertilizantes para proporcionar manganeso, que es esencial para el crecimiento y desarrollo de las plantas .

Inhibición de la Corrosión

La investigación ha explorado el uso del this compound como inhibidor de la corrosión, particularmente en sistemas de refrigeración donde puede formar películas protectoras en las superficies metálicas .

Safety and Hazards

Manganese dinitrate hexahydrate is considered hazardous. It may intensify fire as it is an oxidizing solid. It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause damage to organs through prolonged or repeated exposure . It is advised to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

Mecanismo De Acción

Target of Action

Manganous nitrate hexahydrate primarily targets the oxidation-reduction processes in various chemical reactions . It is often used as a precursor to the oxides of manganese .

Mode of Action

The compound interacts with its targets through redox reactions . In these reactions, Manganous nitrate hexahydrate acts as an oxidizing agent . For example, it can donate electrons to manganese dioxide (MnO2), reducing it from its oxidation state (IV) to its lower state (II), while nitrogen dioxide (NO2) is oxidized to form nitrate (NO− 3) (V) .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of other manganese compounds . It is also used in the preparation of manganese-doped cadmium selenide (CdSe) quantum dots .

Pharmacokinetics

It is known to be highly soluble in water , which suggests it could have good bioavailability.

Result of Action

The primary result of Manganous nitrate hexahydrate’s action is the production of other manganese compounds . For example, it is used as a precursor to manganese (II) carbonate (MnCO3), which is used in fertilizers and as a colorant .

Action Environment

The action of Manganous nitrate hexahydrate can be influenced by environmental factors. For instance, it is a low melting salt that can be used as a phase change material in thermal energy systems (TES) . Its solubility and reactivity can also be affected by pH .

Propiedades

IUPAC Name |

manganese(2+);dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKHJSXMVZVZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

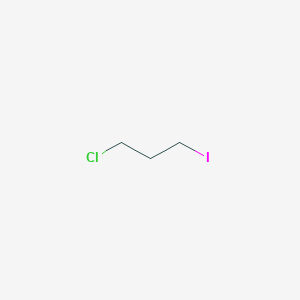

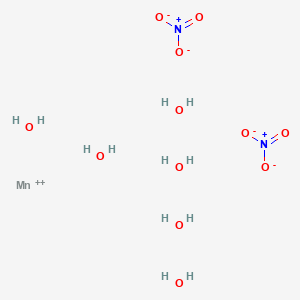

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MnN2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169093 | |

| Record name | Manganese dinitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17141-63-8 | |

| Record name | Manganese dinitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017141638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese dinitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(II) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE DINITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5UG18WBJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.